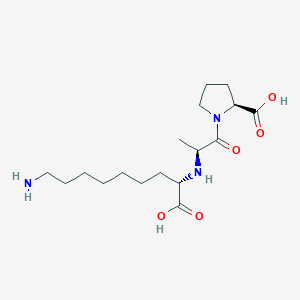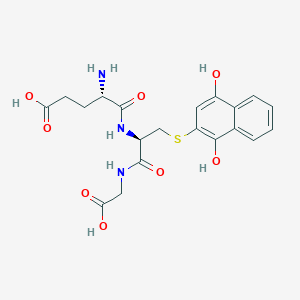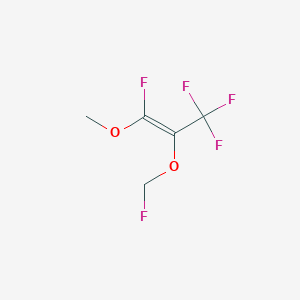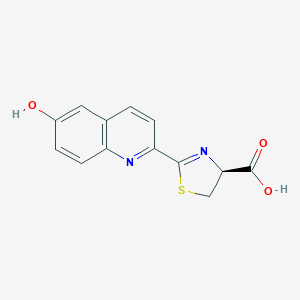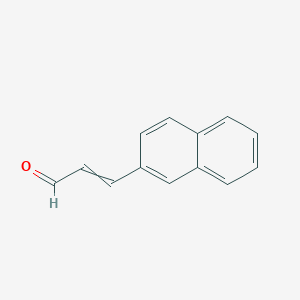
3-(Naphthalen-2-yl)acrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Naphthalen-2-yl)acrylaldehyde is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 220.25 g/mol. This compound is also known as 2-(Naphthalen-2-yl)propenal or beta-naphthylacrolein.
Wirkmechanismus
The mechanism of action of 3-(Naphthalen-2-yl)acrylaldehyde is not fully understood. However, it is believed to act as a reactive aldehyde that can undergo various chemical reactions with other molecules. It has been shown to react with amino acids and proteins, leading to the formation of fluorescent adducts.
Biochemical and Physiological Effects:
3-(Naphthalen-2-yl)acrylaldehyde has been shown to have various biochemical and physiological effects. It has been shown to react with cysteine residues in proteins, leading to the formation of fluorescent adducts. This compound has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(Naphthalen-2-yl)acrylaldehyde in lab experiments is its ability to react with amino acids and proteins, leading to the formation of fluorescent adducts. This property makes it useful in the detection and quantification of these molecules. However, the limitations of this compound include its potential toxicity and the need for specialized equipment to handle and analyze it.
Zukünftige Richtungen
There are several future directions for the use of 3-(Naphthalen-2-yl)acrylaldehyde in scientific research. One potential direction is the development of new fluorescent probes based on this compound. Another direction is the use of this compound in the development of new drugs and biomaterials. Additionally, further research is needed to fully understand the mechanism of action and the potential physiological effects of this compound.
Synthesemethoden
The synthesis of 3-(Naphthalen-2-yl)acrylaldehyde can be achieved through several methods. One of the most common methods involves the reaction of 2-naphthaldehyde with acrolein in the presence of a base catalyst. This reaction leads to the formation of 3-(Naphthalen-2-yl)acrylaldehyde as the main product. Other methods include the use of different aldehydes and acrolein derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Naphthalen-2-yl)acrylaldehyde has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe for the detection of amino acids and proteins. It has also been used as a building block for the synthesis of other organic compounds. Additionally, this compound has been used in the development of new drugs and biomaterials.
Eigenschaften
CAS-Nummer |
113388-98-0 |
|---|---|
Produktname |
3-(Naphthalen-2-yl)acrylaldehyde |
Molekularformel |
C13H10O |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
3-naphthalen-2-ylprop-2-enal |
InChI |
InChI=1S/C13H10O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-10H |
InChI-Schlüssel |
LGDJTQJRMBMCIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC=O |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC=O |
Synonyme |
3-(NAPHTHALEN-2-YL)ACRYLALDEHYDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



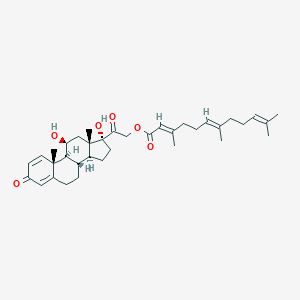
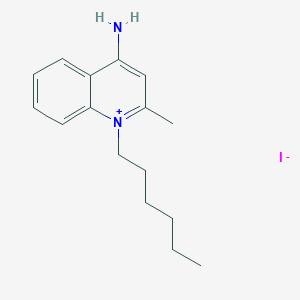

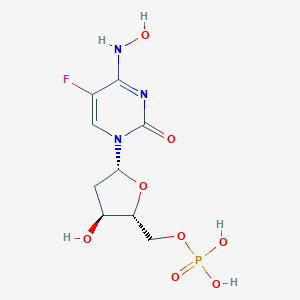
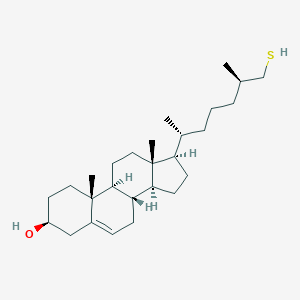
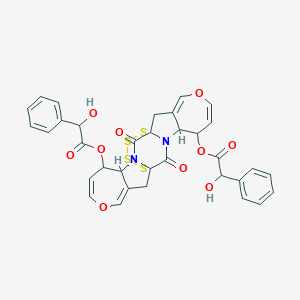


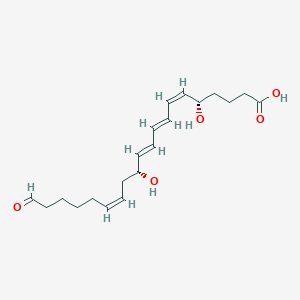
![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)
